2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol

Description

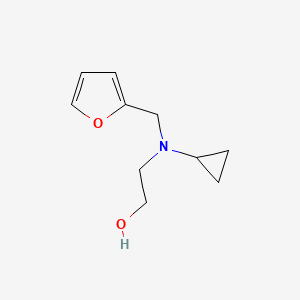

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclopropyl(furan-2-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-6-5-11(9-3-4-9)8-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXBCDGZLTUQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCO)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Cyclopropyl Furan 2 Ylmethyl Amino Ethanol

Reactivity Profiles of the Furan (B31954) Ring System

The furan ring is an electron-rich five-membered heterocycle. Its aromatic character, derived from the delocalization of six π-electrons, is less pronounced than that of benzene, with a resonance energy of approximately 18 kcal/mol. chemicalbook.com This lower aromatic stabilization energy renders the furan ring susceptible to a variety of chemical transformations, including electrophilic substitution, ring-opening, and cycloaddition reactions.

Due to the electron-donating effect of the oxygen heteroatom, the furan ring is highly activated towards electrophilic attack, reacting much more readily than benzene. chemicalbook.comquora.com Electron density is highest at the C2 and C5 positions, making these the preferred sites for electrophilic substitution. chemicalbook.com The attack of an electrophile at the C2 position results in a stabilized cationic intermediate with three resonance structures, whereas attack at the C3 position yields a less stable intermediate with only two resonance structures. chemicalbook.com Consequently, for 2-substituted furans like the compound , electrophilic substitution occurs predominantly at the C5 position.

Common electrophilic substitution reactions for furans include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan nucleus necessitates the use of mild reagents and conditions to avoid polymerization or ring-opening. pearson.comiust.ac.ir

Table 1: Electrophilic Substitution Reactions of Furan Derivatives

| Reaction | Reagent | Typical Product (with Furan) | Conditions |

|---|---|---|---|

| Bromination | Bromine in dioxane | 2-Bromofuran | Mild, controlled temperature |

| Nitration | Acetyl nitrate | 2-Nitrofuran | Low temperature |

| Sulfonation | Pyridine-sulfur trioxide complex | Furan-2-sulfonic acid | Room temperature |

| Acylation | Acetic anhydride with a mild Lewis acid (e.g., SnCl₄) | 2-Acetylfuran | Controlled conditions |

Conversely, nucleophilic substitution on an unsubstituted furan ring is generally difficult. The presence of strong electron-withdrawing groups is typically required to facilitate such reactions. edurev.in For instance, 2-halofurans bearing a nitro or carboxylate group at the C5 position react readily with nucleophiles. edurev.in

The furan ring's modest aromaticity makes it susceptible to ring-opening under various conditions. A classic example is acid-catalyzed hydrolysis. Protonation of the furan ring, preferentially at the Cα position, is the rate-limiting step. acs.org This is followed by a nucleophilic attack by water, leading to an intermediate that ultimately opens to form a 1,4-dicarbonyl compound. iust.ac.iracs.org

Oxidative ring-opening is another significant pathway. acs.org This can be achieved using various oxidizing agents or biocatalytically, often proceeding through a cascade mechanism to yield reactive 1,4-dicarbonyl intermediates. acs.org These intermediates can then be trapped or undergo further reactions.

Furan derivatives can also undergo rearrangement reactions, often catalyzed by acids or transition metals, to form other cyclic structures. researchgate.net These transformations can involve complex cascade sequences of ring-opening and ring-closure events, providing pathways to diverse molecular scaffolds. researchgate.net

Table 2: Ring-Opening Reactions of the Furan Ring

| Condition | Mechanism | Intermediate/Product Type |

|---|---|---|

| Dilute Acid (e.g., H₂SO₄) | Acid-catalyzed hydrolysis | 1,4-dicarbonyl compounds |

| Oxidizing Agents (e.g., MCPBA, Br₂/H₂O) | Oxidative cleavage | Unsaturated 1,4-diones |

| Transition Metals (e.g., Ni, Co) | Catalytic C-O bond cleavage | Acyclic organometallic species |

| Silyllithium Reagents | Nucleophilic addition followed by β-elimination | Ring-opened silylated structures |

The furan ring can act as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. quora.com It readily reacts with electron-deficient dienophiles to form oxabicycloheptane derivatives. quora.com These reactions are often reversible, reflecting the energy cost of disrupting furan's aromaticity. The products of these cycloadditions are versatile synthetic intermediates that can be converted into various carbocyclic and heterocyclic structures. quora.com

Beyond the Diels-Alder reaction, furans can participate in other cycloaddition modes. These include [4+3] cycloadditions with oxyallyl cations and [2+2] photochemical cycloadditions, further highlighting the synthetic utility of the furan moiety. quora.comresearchgate.net Recent advances have also demonstrated rhodium-catalyzed [4+2] and gold-catalyzed [4+4] cycloadditions using furan-fused systems. nih.gov

Transformations Mediated by the Cyclopropyl (B3062369) Group

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol) due to its acute C-C-C bond angles (60°) and eclipsed hydrogen atoms. This stored potential energy is a driving force for a variety of chemical reactions that involve the opening of the three-membered ring. udel.edu

The high ring strain of the cyclopropyl group makes its C-C bonds susceptible to cleavage by electrophiles, nucleophiles, radicals, and transition metals. nih.gov This strain-release principle is a powerful tool in synthesis. nih.govnih.gov In cyclopropylamines, the proximity of the amine functionality can influence the ring-opening pathways. Reactions that lead to the opening of the strained ring are thermodynamically favorable. For example, the reaction of bicyclobutanes (highly strained cyclopropane derivatives) with amines proceeds via a strain-release mechanism to rapidly form functionalized cyclobutanes. nih.gov This strategy allows for the direct installation of small, strained ring systems onto various molecules. nih.gov

Table 3: Examples of Strain-Release Driven Reactions

| Reactant Type | Reagent/Condition | Product Type | Driving Force |

|---|---|---|---|

| Bicyclobutane | Amines, Alcohols, Thiols | Functionalized Cyclobutanes | Release of high ring strain |

| Cyclopropenyl Ketones | Thiols (e.g., Cysteine) | Thiol-alkylated products | Irreversible addition driven by ~27 kcal/mol strain release |

| Housane Derivatives | Heteroatomic Nucleophiles | Functionalized Cyclopentanes | Stereospecific ring-opening |

The cyclopropane ring can participate in various pericyclic reactions, which are concerted processes that proceed through a cyclic transition state. dspmuranchi.ac.inmsu.edu These reactions are often highly stereospecific and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. dspmuranchi.ac.in

Key pericyclic reactions involving cyclopropanes include:

Electrocyclic Reactions: These involve the concerted ring-opening of a cyclopropane to form an allyl cation, anion, or radical, depending on the substituents and reaction conditions. The stereochemistry of the product is dictated by whether the process is conrotatory or disrotatory. rsc.org

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. msu.edu A prominent example is the vinylcyclopropane rearrangement, a ring expansion that converts a vinylcyclopropane into a cyclopentene. wikipedia.org This transformation can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise diradical mechanism, depending on the substrate. wikipedia.org

These rearrangements are synthetically valuable for constructing five-membered rings and other complex cyclic systems. wikipedia.org

Catalytic Activation of the Cyclopropyl Moiety

The cyclopropyl group, despite being composed of C-C single bonds, possesses significant ring strain (approximately 29.0 kcal/mol), which imparts alkene-like character and allows it to undergo unique chemical transformations, particularly through transition metal catalysis. wikipedia.org The activation of the cyclopropyl moiety in "2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol" is predicated on the interaction of the strained ring with transition metal complexes, leading to C-C bond cleavage. This process typically proceeds via oxidative addition of the metal into one of the cyclopropane's C-C bonds, forming a metallacyclobutane intermediate. wikipedia.org The regioselectivity of this ring-opening is influenced by the electronic and steric nature of the substituents on the cyclopropane ring.

Transition metals such as palladium (Pd), nickel (Ni), and rhodium (Rh) are commonly employed for such activations. wikipedia.org For instance, Pd(II)-catalyzed processes have been developed for the enantioselective C-H activation of cyclopropanes, coupling them with organoboron reagents. nih.gov While this involves C-H rather than C-C bond activation, it highlights the accessibility of the cyclopropyl system to metal catalysts. More direct C-C bond activation is seen in reactions where a low-valent metal complex inserts into a C-C bond. nih.govnih.gov The resulting metallacyclobutane can then undergo various reactions, including reductive elimination, migratory insertion, or transmetalation, to form a diverse array of products. wikipedia.orgnih.govnih.gov

In the context of the title compound, the presence of the furan ring and the amino alcohol side chain could influence the catalytic activation. The heteroatoms (O and N) can act as coordinating sites, potentially directing the metal catalyst to a specific C-C bond within the cyclopropyl ring or influencing the stability and subsequent reactivity of the metallacyclobutane intermediate. For example, nickel-catalyzed ring-opening cross-coupling of cyclopropyl ketones often involves cooperation between the metal center and a redox-active ligand to enable the C-C bond activation step. nih.gov A similar cooperative mechanism could be envisaged where the amino alcohol moiety of the substrate itself acts as an internal ligand.

| Catalyst System | Transformation | Key Mechanistic Step | Reference |

|---|---|---|---|

| Ni(acac)₃ / AlMe₃ | Ring-opening difunctionalization | Nucleophilic opening of the ring | chemrxiv.org |

| Pd(OAc)₂ / Chiral Ligand | Enantioselective C-H activation/cross-coupling | Asymmetric C-H bond cleavage | nih.gov |

| Rh(I) complexes | Cycloaddition reactions | Oxidative addition to form a rhodacyclobutane | wikipedia.org |

| (tpy)Ni(I) / Organozinc reagents | Ring-opening C-C activation/cross-coupling | Concerted asynchronous ring-opening | nih.govnih.gov |

Chemical Behavior of the Tertiary Amino Alcohol Moiety

The chemical behavior of "this compound" is dominated by the interplay of its tertiary amine and primary alcohol functionalities. These groups, while distinct, can influence each other's reactivity through intramolecular interactions and their combined effect on substrate-catalyst binding.

Nucleophilic and Basic Properties of the Amine Functionality

The tertiary amine in the molecule possesses a lone pair of electrons on the nitrogen atom, rendering it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). Generally, for amines, nucleophilicity parallels basicity. msu.edulibretexts.org However, a critical distinction arises from steric effects. masterorganicchemistry.com The nitrogen atom in the title compound is bonded to three distinct substituents: a cyclopropyl-furan-2-ylmethyl group, an ethanol (B145695) group, and the implicit third substituent on the nitrogen. This substitution pattern creates significant steric hindrance around the nitrogen.

This steric crowding is expected to reduce the amine's nucleophilicity more significantly than its basicity. masterorganicchemistry.com While the nitrogen can still extend its lone pair to accept a small proton (basicity), its ability to attack a sterically encumbered electrophilic carbon center (nucleophilicity) would be diminished. masterorganicchemistry.com In contrast, some tertiary amines, such as quinuclidine, where the alkyl groups are "tied back" in a bicyclic structure, exhibit high nucleophilicity because the steric hindrance is minimized. masterorganicchemistry.com The acyclic nature of the substituents on the nitrogen in "this compound" suggests it behaves more like a conventional, sterically hindered tertiary amine. The electron-donating nature of the alkyl groups increases the electron density on the nitrogen, enhancing its intrinsic basicity compared to secondary or primary amines. masterorganicchemistry.com

Reactivity of the Hydroxyl Group (e.g., Oxidation, Derivatization)

The primary hydroxyl group (-CH₂OH) is a versatile functional handle susceptible to a range of transformations, most notably oxidation and derivatization.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the reagents and conditions employed. fiveable.me Catalytic aerobic oxidation represents a green and efficient method for this transformation. Systems like copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) are highly effective for the selective oxidation of primary alcohols, even in the presence of amine functionalities. nih.gov Studies on the oxidation of other amino alcohols, such as ethanolamine (B43304), using gold-based catalysts have shown that while the reaction proceeds to the corresponding amino acid, the presence of the amino group can negatively impact catalyst durability through strong coordination to the metal sites. mdpi.comresearchgate.net Mild oxidation of β-amino alcohols to α-amino aldehydes can also be achieved with high enantiopurity using reagents like manganese(IV) oxide. researchgate.net

| Reagent/Catalyst System | Product | Key Features | Reference |

|---|---|---|---|

| Cu/TEMPO / Air (O₂) | Aldehyde/Imine | High chemoselectivity for alcohol over amine oxidation. | nih.gov |

| Au/TiO₂ / O₂ | Amino acid | Amino group can lead to catalyst deactivation. | mdpi.com |

| MnO₂ | Amino aldehyde | Mild conditions, high enantiopurity, no over-oxidation. | researchgate.net |

| DMSO/Acetic anhydride | Amino aldehyde | Used for subsequent chemical oxidation of peptide alcohols. | researchgate.net |

Derivatization: The hydroxyl group can be readily converted into other functional groups. Esterification with acyl chlorides or anhydrides, or etherification via Williamson synthesis (after deprotonation to the alkoxide) are common derivatization pathways. Silylation, the formation of a silyl ether using reagents like trimethylchlorosilane, is another frequent transformation used to increase volatility for gas chromatography or to act as a protecting group. libretexts.org Such derivatizations are crucial for multi-step syntheses, enabling the protection of the hydroxyl group while other parts of the molecule are being modified.

Intramolecular Cyclization and Fragmentation Pathways of Aminoalcohols

The proximate arrangement of the amine and alcohol functionalities allows for intramolecular reactions, leading to the formation of heterocyclic structures. A powerful method for the cyclization of amino alcohols involves transition metal-catalyzed "hydrogen shuttling" or "hydrogen borrowing" cascades. rsc.orgrsc.org In this process, a catalyst (e.g., based on Ruthenium) temporarily removes hydrogen from the alcohol, oxidizing it in situ to an aldehyde. rsc.org The aldehyde then undergoes intramolecular condensation with the secondary amine to form a cyclic hemiaminal or enamine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield a saturated N-heterocycle. rsc.orgrsc.org For a β-amino alcohol structure like the title compound, this pathway could potentially lead to the formation of a substituted morpholine ring. The selectivity of these reactions can often be steered; for instance, in the presence of a hydrogen acceptor, the intermediate can be oxidized to a lactam (a cyclic amide). rsc.orgrsc.org

Fragmentation Pathways: In the context of mass spectrometry, amino alcohols exhibit characteristic fragmentation patterns that are diagnostic of their structure. The dissociation of functional groups from the molecular skeleton is a primary fragmentation route. nih.gov Two main pathways are alpha-cleavage relative to the oxygen and nitrogen atoms.

Alpha-cleavage at the alcohol: This involves the breaking of the C-C bond adjacent to the oxygen, yielding a resonance-stabilized oxonium ion. libretexts.orglibretexts.org For the title compound, this would result in a fragment at m/z 31 ([CH₂OH]⁺).

Alpha-cleavage at the amine: This is a dominant fragmentation pathway for amines, where the C-C bond beta to the nitrogen is cleaved. whitman.edu This results in a resonance-stabilized iminium cation. The loss of the largest alkyl radical is typically favored. whitman.edu For the title compound, cleavage of the bond between the nitrogen and the ethyl-alcohol moiety would generate a characteristic iminium ion.

Dehydration: Alcohols can also undergo fragmentation via the elimination of a water molecule (loss of 18 amu) from the molecular ion, yielding an alkene radical cation. libretexts.org

| Fragmentation Pathway | Lost Species | Resulting Ion | Reference |

|---|---|---|---|

| Alpha-cleavage (amine) | Alkyl radical | Iminium cation | whitman.edu |

| Alpha-cleavage (alcohol) | Alkyl radical | Oxonium cation (e.g., m/z 31) | libretexts.orglibretexts.org |

| Dehydration | H₂O | Alkene radical cation (M-18) | libretexts.org |

| Functional group dissociation | e.g., CH₃OH, H₂O | Fragmented molecular skeleton | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanistic pathways and kinetics of reactions involving "this compound" is essential for controlling reaction outcomes and optimizing synthetic routes. This involves studying how the functional groups are transformed and interact during a chemical process.

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mesolubilityofthings.com For the title compound, key FGIs would involve the alcohol and amine moieties.

A common FGI for alcohols is a two-step substitution sequence. The hydroxyl group is a poor leaving group, but it can be converted into a good one, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. mit.edu This sulfonate ester can then be displaced by a wide variety of nucleophiles in an Sₙ2 reaction, allowing the C-O bond to be converted into C-C, C-N, C-halogen, or other bonds. solubilityofthings.com This mechanism proceeds via a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon is a chiral center. fiveable.me

Reduction and oxidation reactions are also key FGIs. fiveable.mesolubilityofthings.com As discussed in section 3.3.2, the oxidation of the primary alcohol to an aldehyde proceeds via the removal of two hydrogen atoms. In catalytic systems, this often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination. nih.gov

More complex FGIs can be achieved through catalytic cascades. The "hydrogen-borrowing" cascade mentioned in section 3.3.3 is an elegant FGI that converts an alcohol and an amine into a more substituted amine with water as the only byproduct. researchgate.net The mechanism involves a sequence of dehydrogenation of the alcohol, condensation of the resulting aldehyde with the amine to form an imine/enamine, and subsequent hydrogenation of the intermediate by the catalyst. rsc.org This allows for the direct alkylation of the amine functionality using the ethanol group as the alkylating agent, all within a single synthetic operation.

Kinetic Studies of Reaction Rates and Selectivity

An extensive review of scientific literature and chemical databases was conducted to gather information on the kinetic studies of reaction rates and selectivity pertaining to the chemical compound this compound. Despite a thorough search, no specific experimental or theoretical studies detailing the reaction kinetics or selectivity of this particular compound could be identified.

The reactivity of related furan-containing molecules has been the subject of various investigations, including studies on Diels-Alder reactions, and reactions with radicals such as hydroxyl and chlorine. mdpi.comnih.govresearchgate.netnih.gov These studies provide general insights into the chemical behavior of the furan ring system. However, the specific influence of the cyclopropyl-methylamino-ethanol substituent on the reaction rates and selectivity of the furan core in "this compound" has not been documented in the available literature.

Consequently, no data tables or detailed research findings on the kinetic parameters (e.g., rate constants, activation energies) or the selectivity (e.g., regioselectivity, stereoselectivity) of reactions involving this compound can be presented. Further empirical research is required to elucidate the kinetic profile and transformation pathways of this compound.

Computational and Theoretical Studies on 2 Cyclopropyl Furan 2 Ylmethyl Amino Ethanol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic makeup of a molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it is particularly effective for optimizing molecular geometries and determining stability. nih.gov By employing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), a detailed and accurate three-dimensional structure of the molecule can be calculated. nih.govresearchgate.net

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, revealing the most stable arrangement in the gas phase. This provides precise data on bond lengths, bond angles, and dihedral angles. For 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol, key parameters would include the geometry of the furan (B31954) and cyclopropyl (B3062369) rings, as well as the conformation of the flexible amino-ethanol side chain. The furan ring is expected to be largely planar, while the cyclopropyl ring maintains its characteristic strained triangular shape. researchgate.net The stability of the molecule is inferred from the total energy calculated for the optimized geometry. Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations The following data is illustrative and represents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-O (Furan) | 1.36 Å |

| C=C (Furan) | 1.35 Å | |

| C-C (Cyclopropyl) | 1.51 Å | |

| C-N (Amino) | 1.47 Å | |

| C-O (Ethanol) | 1.43 Å | |

| Bond Angles | C-O-C (Furan) | 106.5° |

| C-C-C (Cyclopropyl) | 60.0° | |

| C-N-C (Amino) | 112.0° | |

| C-C-O (Ethanol) | 111.5° |

Frontier Molecular Orbital Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eu

For this compound, the HOMO is expected to be localized on the electron-rich regions, namely the furan ring and the nitrogen atom of the amino group, which possess lone pairs of electrons. researchgate.net The LUMO, conversely, would likely be distributed over the atoms that can best accommodate an additional electron. The HOMO-LUMO energy gap provides insight into the charge transfer that can occur within the molecule and its susceptibility to reaction. acadpubl.eu

Table 2: Predicted Frontier Molecular Orbital Energies The following data is illustrative and represents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -5.95 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MESP) map provides a visual representation of this charge distribution, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.comnih.gov These maps are invaluable for predicting how a molecule will interact with other charged or polar species, identifying sites for nucleophilic and electrophilic attack. nih.gov

In the MESP map of this compound, the most negative regions (typically colored red) are anticipated to be centered on the electronegative oxygen atoms of the furan ring and the hydroxyl group, as well as the nitrogen atom, due to their lone pairs of electrons. researchgate.netresearchgate.net The most positive regions (typically colored blue) would be found around the hydrogen atom of the hydroxyl group and the hydrogens attached to the cyclopropyl ring and furan ring. This information is crucial for understanding non-covalent interactions like hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are inherently flexible and dynamic. Conformational analysis and molecular dynamics simulations explore this aspect.

Exploration of Conformational Space and Energy Minima

The presence of multiple single bonds in the side chain of this compound allows for significant conformational freedom. Different spatial arrangements of atoms, or conformers, can be adopted by rotation around these bonds. A key feature for amino alcohols is the potential for a stabilizing intramolecular hydrogen bond to form between the hydroxyl group's hydrogen and the amino group's nitrogen. nih.gov This interaction can create a ring-like structure, significantly lowering the energy of that specific conformer. nih.govacs.org

Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy of each resulting conformation. This process identifies various low-energy conformers (local minima) and the energy barriers that separate them. Identifying the global minimum energy conformation is essential for understanding the molecule's predominant shape. olemiss.edu

Flexibility and Dynamic Behavior in Different Environments

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule. nih.gov By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes how the molecule's position and velocity evolve over time. acs.org This approach allows for the study of molecular flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound in an aqueous solution, for example, would reveal how the molecule's conformation changes over time due to thermal energy and interactions with water molecules. mdpi.com It would show the dynamics of intramolecular hydrogen bonding versus the formation of intermolecular hydrogen bonds with the solvent. nih.gov Such simulations can provide insights into properties like the average molecular shape, the flexibility of different parts of the molecule (e.g., the furan ring versus the side chain), and the time scale of conformational changes. acs.org

Solvent Effects on Molecular Conformation

The three-dimensional conformation of a flexible molecule like this compound is highly dependent on its environment. Solvent effects play a crucial role in determining the population of different conformers by stabilizing or destabilizing specific intramolecular interactions. researchgate.netrsc.orgscirp.org Computational studies on simpler amino alcohols, such as 2-aminoethanol, have shown that in the gas phase, the molecule favors a folded conformation stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. researchgate.netacs.org

However, in a polar protic solvent like water, this intramolecular bond can be disrupted in favor of stronger intermolecular hydrogen bonds with solvent molecules. researchgate.netresearchgate.net This interaction with the solvent can alter the dihedral angles of the molecule, leading to a more extended conformation. researchgate.net For this compound, computational simulations using a polarizable continuum model (PCM) or explicit solvent molecular dynamics (MD) could predict these conformational shifts. scirp.orgumn.edu

Such studies would likely reveal that in nonpolar solvents, the molecule adopts a compact structure stabilized by an intramolecular O-H···N hydrogen bond. In contrast, simulations in aqueous solution would probably show water molecules forming hydrogen-bonding bridges between the hydroxyl and amino groups, leading to a different set of stable conformers. researchgate.net

Table 1: Hypothetical Solvent Effects on Key Dihedral Angles of this compound This table is illustrative and based on general principles observed in analogous molecules.

| Solvent | Predicted Dominant Conformation | O-C-C-N Dihedral Angle (°) | C-N-C-Furan Dihedral Angle (°) |

|---|---|---|---|

| Gas Phase | Folded (Intramolecular H-Bond) | ~60 (gauche) | ~170 |

| Toluene (Nonpolar) | Folded (Intramolecular H-Bond) | ~65 (gauche) | ~175 |

| Water (Polar) | Extended (Solvent-Bridged) | ~180 (anti) | ~160 |

Computational Modeling of Reaction Mechanisms

Understanding the synthesis of this compound requires detailed knowledge of the reaction mechanism, including the high-energy transition states that govern the reaction rate. fiveable.mewikipedia.org Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of a reaction, connecting reactants to products via the lowest energy path. ucsb.edutau.ac.il This involves locating the geometry of the transition state, which is a first-order saddle point on the PES. github.io

For a potential synthesis, such as the reductive amination of a furan-based aldehyde with cyclopropylamine (B47189) followed by reaction with an epoxide, or the reaction of a β-amino alcohol with another molecule, density functional theory (DFT) calculations can be employed. cdnsciencepub.com Methods like synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) can be used to find the transition state structure. ucsb.edu Once located, intrinsic reaction coordinate (IRC) calculations can verify that the transition state correctly connects the desired reactants and products. medium.com Computational studies on the reaction of β-amino alcohols with thionyl chloride, for instance, have successfully mapped out the mechanistic pathways, identifying key intermediates and transition states. cdnsciencepub.com

For reactions occurring in solution, it is the Gibbs free energy surface, which includes entropic and thermal contributions, that truly describes the reaction pathway. medium.com Methods like ab initio molecular dynamics (AIMD) combined with techniques such as thermodynamic integration or metadynamics can be used to compute the potential of mean force (PMF) along a defined reaction coordinate. acs.orgrsc.orgmdpi.com This provides a more accurate picture of the reaction barriers in a realistic environment. acs.org Calculating the free energy profile for a key bond-forming or bond-breaking step in the synthesis of this compound would provide crucial kinetic information, helping to explain why certain pathways are favored over others. mdpi.com

The synthesis of complex molecules often relies on catalysis. westlake.edu.cn Computational, or in silico, catalyst design has become an indispensable tool for optimizing synthetic routes. core.ac.ukacs.orgresearchgate.net For the synthesis of this compound, which could involve steps like hydrogenation or coupling reactions, computational methods can be used to screen potential catalysts. mdpi.com

DFT calculations can model the interaction of reactants with a catalyst's active site, elucidating the mechanism and calculating activation energies for different catalysts. researchgate.net This allows for a rational, prediction-driven approach to catalyst selection, minimizing the need for extensive experimental screening. researchgate.netmdpi.com For example, if a synthesis step involves a transition-metal-catalyzed cross-coupling, computational models can predict how changes to the metal center or the ligands will affect catalytic activity and selectivity, guiding the development of a more efficient process. nih.gov

Structure-Reactivity and Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. jocpr.comlongdom.orgwikipedia.org To develop a QSAR model for derivatives of this compound, one would first synthesize a library of analogous compounds with varied substituents on the furan ring, cyclopropyl group, or ethanolamine (B43304) chain.

These compounds would be tested for a specific biological activity (e.g., enzyme inhibition). Then, a wide range of molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties—would be calculated for each molecule. wiley.comucsb.edunih.gov These descriptors can range from simple properties like molecular weight and logP to complex quantum chemical parameters like HOMO/LUMO energies. ucsb.eduresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates a subset of these descriptors to the observed activity. fiveable.memdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov QSAR studies have been successfully applied to various furan derivatives to predict properties like antimicrobial activity or corrosion inhibition. digitaloceanspaces.comresearchgate.net

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study This table illustrates the types of descriptors used in QSAR modeling.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. |

| Physicochemical | logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. |

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for predicting the spectroscopic characteristics of molecules without reliance on experimental data. Methods such as Density Functional Theory (DFT) and other ab initio approaches are widely employed to compute molecular structures, vibrational frequencies, and electronic transitions with a reasonable degree of accuracy. globalresearchonline.net For a molecule like this compound, these computational techniques can offer significant insights into its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. globalresearchonline.net The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, the predicted shifts would be based on the distinct electronic contributions of its constituent moieties.

¹H NMR: The protons on the cyclopropyl ring are expected to appear in the high-field region of the spectrum, a characteristic feature of such strained ring systems. The furan ring protons would resonate in the aromatic region, with their specific shifts influenced by the oxygen heteroatom and the alkylamino substituent. globalresearchonline.nethmdb.ca The protons of the methylene (B1212753) bridge and the ethanol (B145695) group would appear at intermediate chemical shifts, influenced by the adjacent nitrogen and oxygen atoms. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon atoms of the cyclopropyl group would show signals at high field. The furan ring carbons would have signals in the aromatic region, with the carbon attached to the oxygen atom resonating at the lowest field. The carbons of the ethanolamine side chain will have characteristic shifts reflecting their bonding to the heteroatoms.

A summary of predicted NMR chemical shifts, based on computational studies of analogous structures, is presented below.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl-H | 0.2 - 0.8 | 5 - 15 |

| Furan-H (position 3, 4) | 6.2 - 6.5 | 108 - 112 |

| Furan-H (position 5) | 7.3 - 7.5 | 142 - 145 |

| Furan-CH₂-N | ~3.8 | ~50 |

| N-CH₂-CH₂-OH | ~2.8 | ~55 |

| N-CH₂-CH₂-OH | ~3.6 | ~60 |

| NH | Variable (broad) | N/A |

| OH | Variable (broad) | N/A |

Vibrational Spectroscopy (FTIR): Theoretical calculations of harmonic vibrational frequencies are instrumental in interpreting and assigning experimental IR spectra. researchgate.net For this compound, the IR spectrum would be characterized by absorption bands corresponding to its various functional groups.

Key predicted vibrational frequencies include a broad O-H stretching band from the alcohol group, C-H stretching vibrations from the furan, cyclopropyl, and alkyl groups, and characteristic C=C and C-O stretching vibrations of the furan ring. globalresearchonline.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200 - 3500 (broad) |

| N-H stretch (secondary amine) | 3300 - 3500 (weak-medium) |

| C-H stretch (furan) | 3100 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (furan ring) | 1500 - 1600 |

| C-N stretch (amine) | 1000 - 1250 |

| C-O stretch (alcohol & furan) | 1000 - 1300 |

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules, corresponding to transitions between molecular orbitals. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the furan ring. globalresearchonline.netresearchgate.net The auxochromic amino group and the alkyl substituents are predicted to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted furan. globalresearchonline.net Computational studies on 2-furanmethanol have shown that the electronic excitation spectrum is largely governed by transitions within the aromatic ring. researchgate.net A significant absorption peak in the UV region is therefore anticipated.

Understanding the Influence of Cyclopropyl and Furan Moieties on Overall Molecular Behavior

The molecular behavior of this compound is fundamentally dictated by the electronic and steric properties of its constituent cyclopropyl and furan moieties, along with the flexible amino-ethanol linker. Theoretical studies on related structures provide a basis for understanding the interplay between these groups.

Influence of the Cyclopropyl Moiety: The cyclopropane (B1198618) ring possesses a unique electronic structure characterized by bent, high p-character C-C bonds, often referred to as "banana bonds". researchgate.net This configuration allows the ring to exhibit electronic properties similar to those of a double bond. stackexchange.com

Electron-Donating Character: The cyclopropyl group is known to be a potent π-electron donor, capable of stabilizing adjacent electron-deficient centers, such as carbocations, through conjugation. researchgate.netstackexchange.com In the context of the target molecule, the cyclopropyl group attached to the nitrogen atom is expected to increase the electron density on the nitrogen, thereby enhancing its nucleophilicity and basicity. nih.gov

Conformational Effects: The steric bulk and rigid structure of the cyclopropyl ring will impose conformational constraints on the molecule, influencing how it interacts with other molecules or biological targets.

Influence of the Furan Moiety: The furan ring is an electron-rich, five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons, including a lone pair from the oxygen atom.

Aromatic and Electronic Effects: As an electron-rich aromatic system, the furan moiety is a key contributor to the molecule's frontier molecular orbitals (HOMO and LUMO). hmdb.ca The ring can participate in π-stacking interactions and acts as a scaffold found in numerous biologically active compounds. nih.govjocpr.com

Computational analysis of the frontier molecular orbitals would likely show the Highest Occupied Molecular Orbital (HOMO) to be distributed across the electron-rich furan ring and the nitrogen atom. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the furan ring's π* system. The energy gap between the HOMO and LUMO, a key determinant of chemical reactivity and electronic transitions, is modulated by the electronic effects of both the cyclopropyl and furan substituents.

| Moiety | Key Electronic Property | Predicted Influence on Overall Molecular Behavior |

|---|---|---|

| Cyclopropyl | π-Electron donor (through bent bonds) stackexchange.com | Increases electron density on the nitrogen atom; enhances nucleophilicity/basicity. |

| Furan | Electron-rich aromatic system hmdb.ca | Contributes to HOMO; acts as a site for π-interactions and influences overall molecular shape. |

| Amino-ethanol | Flexible, polar linker with H-bond donor/acceptor sites | Provides conformational flexibility; influences solubility and intermolecular interactions. |

Advanced Applications and Future Research Directions of 2 Cyclopropyl Furan 2 Ylmethyl Amino Ethanol in Chemical Science

Applications in Advanced Catalysis

The molecular architecture of 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol makes it a compelling candidate for various catalytic applications, ranging from asymmetric synthesis to sustainable chemical transformations.

The presence of a chiral β-amino alcohol framework is a well-established motif in successful ligands for a multitude of asymmetric catalytic reactions. These ligands can coordinate with metal centers to create a chiral environment, thereby directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. The structural features of this compound suggest its potential as a chiral ligand in several key asymmetric transformations.

The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, chelating to a metal center. The stereochemistry at the chiral carbon would then influence the spatial arrangement of the substituents, creating a specific chiral pocket around the metal's active site. The furan (B31954) ring, being an electron-rich heterocycle, can further interact with the metal center or the substrate through electronic or steric effects. The cyclopropyl (B3062369) group, with its unique steric bulk and electronic properties, can also play a crucial role in defining the ligand's steric environment and influencing enantioselectivity.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound

| Asymmetric Reaction | Potential Metal Catalyst | Expected Role of the Ligand |

|---|---|---|

| Transfer Hydrogenation of Ketones | Ruthenium(II), Rhodium(III) | Formation of a chiral metal complex that facilitates the enantioselective transfer of hydrogen from a donor molecule to a prochiral ketone. |

| Aldol Reactions | Zinc(II), Copper(II) | Creation of a chiral Lewis acidic environment to control the facial selectivity of enolate attack on an aldehyde. |

| Michael Additions | Nickel(II), Copper(I) | Influencing the stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. |

This table presents hypothetical applications based on the known catalytic activity of structurally similar chiral amino alcohol ligands.

Future research in this area would involve the synthesis of metal complexes of this compound and their systematic evaluation in a range of asymmetric reactions. Fine-tuning of reaction conditions, such as the choice of metal precursor, solvent, and temperature, would be crucial to optimize both catalytic activity and enantioselectivity.

Beyond its role as a ligand in metal-catalyzed reactions, this compound has the potential to function as an organocatalyst in its own right. Proline and its derivatives, which are also amino alcohols, are renowned for their ability to catalyze a wide array of reactions through enamine or iminium ion intermediates. wikipedia.org The secondary amine in this compound could similarly react with carbonyl compounds to form transient chiral enamines or iminium ions, which then participate in stereoselective bond-forming reactions.

The furan and cyclopropyl substituents would likely play a significant role in modulating the reactivity and selectivity of the catalyst. The furan ring could engage in hydrogen bonding or other non-covalent interactions with the substrate, helping to orient it within the catalyst's chiral environment. The steric hindrance provided by the cyclopropylmethyl group could influence the facial selectivity of the reaction.

Table 2: Potential Organocatalytic Reactions Mediated by this compound

| Reaction Type | Proposed Catalytic Cycle | Role of Furan and Cyclopropyl Groups |

|---|---|---|

| Asymmetric Aldol Reaction | Enamine catalysis | Steric shielding of one face of the enamine intermediate. |

| Asymmetric Michael Addition | Enamine catalysis | Directing the approach of the Michael acceptor. |

This table outlines potential organocatalytic applications based on the established mechanisms of proline and its derivatives.

Investigating the organocatalytic potential of this compound would involve screening its efficacy in various asymmetric reactions and performing mechanistic studies to elucidate the role of the different structural motifs.

The derivation of the furan moiety from biomass sources positions this compound as an attractive candidate for the development of sustainable catalytic processes. The use of catalysts derived from renewable feedstocks is a key principle of green chemistry.

Furthermore, the potential for this compound to catalyze reactions under mild conditions, a common feature of many organocatalysts, would contribute to the development of more environmentally benign synthetic methods. If the catalyst proves to be highly efficient, it could be used in low loadings, reducing waste generation. Research could also focus on immobilizing the catalyst on a solid support, which would facilitate its recovery and reuse, further enhancing the sustainability of the process.

Integration into Functional Materials

The unique combination of functional groups in this compound also suggests its utility as a building block for the creation of novel functional materials with tailored properties.

The hydroxyl and amino groups of this compound provide reactive sites for its incorporation into larger polymer or inorganic frameworks, leading to the formation of organic-inorganic hybrid materials. For instance, it could be grafted onto the surface of silica (B1680970) or other metal oxides, or copolymerized with other monomers to create functional polymers.

The furan ring can also participate in reversible Diels-Alder reactions with maleimides, offering a pathway to create cross-linked or self-healing materials. The properties of these hybrid materials, such as their mechanical strength, thermal stability, and chemical resistance, could be tuned by varying the concentration of the incorporated this compound and the nature of the surrounding matrix.

The presence of the amino group suggests that materials incorporating this compound could exhibit pH-responsive behavior. In acidic conditions, the amine would be protonated, leading to changes in the material's solubility, swelling behavior, or conformation. This property could be exploited in the design of "smart" materials for applications such as drug delivery or sensors.

Furthermore, the furan moiety can be involved in photo-responsive or thermo-responsive Diels-Alder chemistry. This could enable the development of materials that change their properties, such as their shape or adhesive strength, in response to light or heat. Such stimuli-responsive systems are of great interest for applications in areas like soft robotics, adaptive coatings, and biomedical devices.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Self-Assembly and Supramolecular Architectures

The molecular structure of this compound possesses inherent features conducive to self-assembly and the formation of ordered supramolecular structures. Supramolecules are complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. brighton.ac.uk The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atom and the oxygen atom of the furan ring) within a single molecule is a key prerequisite for forming intricate, self-assembled networks. utripoli.edu.lybeilstein-journals.org

It is hypothesized that this compound could form various supramolecular architectures, including one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The interplay between the hydrogen bonding of the amino alcohol portion and potential π-π stacking interactions from the furan rings could direct the assembly process. beilstein-journals.org The hydrophobic cyclopropyl group may further influence the packing of these assemblies, potentially leading to the formation of micelles or vesicles in aqueous environments. The study of these self-assembly processes is crucial, as such ordered structures are fundamental to the development of functional biomaterials, drug delivery systems, and chemosensors. brighton.ac.uk

Role as a Privileged Scaffold in Complex Molecular Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, serving as a versatile template for the discovery of new drugs. nih.govresearchgate.netmdpi.com The this compound structure incorporates several features that position it as a potential privileged scaffold.

Furan Ring: The furan nucleus is a common component in a vast number of biologically active natural products and synthetic compounds. utripoli.edu.lyijabbr.com Its aromatic and electron-rich nature allows it to participate in various interactions with biological macromolecules. researchgate.net

Cyclopropyl Group: The inclusion of a cyclopropyl ring is a well-established strategy in drug design. This small, rigid ring can introduce conformational constraints, improve metabolic stability, and enhance binding affinity to target proteins. semanticscholar.org The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, for instance, has been identified as a privileged structure for central nervous system drug design. nih.gov

Amino Alcohol Moiety: This functional group provides crucial hydrogen bonding capabilities and serves as a key anchor point for derivatization, allowing for the fine-tuning of physicochemical properties like solubility and bioavailability. researchgate.netresearchgate.net

The combination of these three motifs in a single, relatively simple molecule suggests that this compound could serve as an excellent starting point for developing libraries of compounds aimed at a wide range of biological targets.

The chemical structure of this compound offers multiple reactive sites for derivatization to generate New Chemical Entities (NCEs). The secondary amine and the primary alcohol are particularly amenable to a wide range of chemical transformations. libretexts.orgnih.govnih.govresearchgate.net

Derivatization of the Hydroxyl Group: The primary alcohol can be readily converted into esters, ethers, or carbamates to modify the molecule's lipophilicity and pharmacokinetic profile. Acylation with various acyl chlorides or anhydrides can introduce new functional groups. nih.gov

Derivatization of the Secondary Amine: The secondary amine can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to introduce further diversity. These modifications can significantly impact the molecule's biological activity and target specificity. libretexts.orgnih.gov

Modification of the Furan Ring: The furan ring itself can undergo electrophilic substitution reactions, although conditions must be mild to avoid ring opening. ijabbr.com This allows for the introduction of substituents at various positions on the ring, further expanding the chemical space.

The strategic derivatization of this scaffold has the potential to yield NCEs with a broad spectrum of biological activities, including but not limited to anticancer, antibacterial, antifungal, and anti-inflammatory properties, which are commonly associated with furan-containing compounds. utripoli.edu.lyijabbr.comnih.gov

| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group | Potential Therapeutic Application |

|---|---|---|---|---|

| Hydroxyl Group | Esterification | Benzoyl Chloride | Benzoate Ester | Modulation of Pharmacokinetics |

| Secondary Amine | Acylation | Acetyl Chloride | Acetamide | Anticancer, Anti-inflammatory ijabbr.comnih.gov |

| Secondary Amine | Sulfonylation | Dansyl Chloride | Sulfonamide | Antibacterial nih.gov |

| Furan Ring | Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl Group | Intermediate for further synthesis |

| Hydroxyl Group | Etherification | Methyl Iodide | Methyl Ether | Fine-tuning solubility |

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov The this compound scaffold is an ideal candidate for combinatorial library synthesis due to its multiple points of diversification. nih.govacs.orgacs.orgrsc.org

A diversity-oriented synthesis approach could be employed where the core scaffold is reacted with a variety of building blocks in a systematic manner. For example, a library could be constructed by reacting the scaffold with a set of diverse carboxylic acids (to acylate the amine) and a separate set of sulfonyl chlorides (to sulfonate the alcohol), generating a matrix of unique products. Solution-phase or solid-phase synthesis techniques could be adapted for this purpose, allowing for the efficient creation and screening of thousands of compounds. nih.govacs.org This strategy significantly accelerates the drug discovery process by exploring a vast chemical space around the core privileged scaffold to identify lead compounds with desired biological activities. nih.govnih.gov

| Scaffold | Building Block Set A (Amine Derivatization) | Building Block Set B (Alcohol Derivatization) | Number of Potential Products |

|---|---|---|---|

| This compound | 20 different Carboxylic Acids (R¹-COOH) | 20 different Isocyanates (R²-NCO) | 400 |

| 15 different Sulfonyl Chlorides (R¹-SO₂Cl) | 15 different Alkyl Halides (R²-X) | 225 | |

| 10 different Aldehydes (R¹-CHO) via reductive amination | 10 different Acyl Chlorides (R²-COCl) | 100 |

Emerging Research Areas and Unexplored Potentials

While the synthesis of this compound itself may be straightforward, the development of advanced synthetic methodologies for its analogues is a promising area of research. Modern synthetic chemistry offers tools to create complex molecules with high efficiency and stereocontrol. Research could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric routes to access enantiomerically pure forms of the scaffold and its derivatives, which is often critical for pharmacological activity.

Flow Chemistry: Utilizing continuous flow reactors for a safer, more efficient, and scalable synthesis of compound libraries based on this scaffold.

Novel Cyclization Strategies: Exploring new methods for constructing the furan or cyclopropane (B1198618) rings with diverse substitution patterns. nih.govresearchgate.netgla.ac.uknih.govrsc.org For instance, Brønsted acid-promoted cascade reactions have been used to create cyclopropyl-substituted furans. nih.govgla.ac.uk

Biocatalysis: Employing enzymes to perform specific transformations on the scaffold, offering high selectivity and environmentally friendly reaction conditions.

These advanced methods would not only facilitate the synthesis of the target compounds but also open doors to novel chemical structures that are inaccessible through traditional synthetic routes. mdpi.com

Computational chemistry provides powerful tools for accelerating drug discovery and materials science research. researchgate.netescholarship.org For the this compound scaffold, computational approaches can be used to:

Predict Binding Affinities: Molecular docking simulations can be used to predict how derivatives of the scaffold will bind to specific protein targets, helping to prioritize which compounds to synthesize. nih.gov

Quantum Chemical Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be used to understand the electronic properties of the scaffold and its derivatives, providing insights into their reactivity and stability. researchgate.netresearchgate.netsemanticscholar.org

Predict ADME Properties: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with good drug-like characteristics early in the discovery process.

Simulate Self-Assembly: Molecular dynamics simulations can model the interactions between individual molecules to predict how they will self-assemble into larger supramolecular structures. acs.org

By integrating these sophisticated computational methods with synthetic efforts, the exploration of the chemical space around the this compound scaffold can be performed in a more rational, efficient, and predictive manner, unlocking its full potential in chemical science. escholarship.org

Consequently, it is not possible to provide a detailed article on the "Expanding Scope of Materials Science Applications" for this compound as requested. The unique chemical structure containing a cyclopropyl group, a furan ring, a secondary amine, and a primary alcohol suggests potential for various chemical modifications that could be relevant to materials science; however, no studies confirming or exploring these possibilities could be identified.

Further research and investigation into the synthesis and polymerization of monomers derived from this compound, or its use as an additive or crosslinking agent, would be necessary to determine its potential applications in the field of materials science. Without such foundational research, any discussion of its role in advanced materials would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Q & A

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility is determined experimentally in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve accelerated degradation tests under heat, light, or humidity, monitored via HPLC. Thermodynamic frameworks, such as vaporization enthalpy calculations (via the "centerpiece" approach), predict phase behavior and storage requirements .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires reaction condition tuning (e.g., temperature, catalyst loading, solvent polarity). For cyclopropane-furan coupling, transition-metal catalysts (e.g., Pd or Cu) may enhance efficiency. Kinetic studies (via in-situ IR or NMR) identify rate-limiting steps. Parallel optimization using Design of Experiments (DoE) can systematically explore parameter interactions .

Q. How can contradictions between computational predictions and experimental data (e.g., spectroscopic results) be resolved?

- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects in simulations. Validate computational models by:

- Comparing multiple methods (e.g., DFT vs. MP2 for conformational analysis).

- Incorporating implicit solvent models (e.g., COSMO-RS) to mimic experimental conditions.

- Cross-referencing with experimental crystallographic data to refine computational parameters .

Q. What computational approaches predict the compound’s reactivity in biological systems or catalytic applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes or receptors). For catalytic studies, DFT calculates transition-state energies and frontier molecular orbitals (FMOs) to identify reactive sites. MD simulations assess stability in aqueous or lipid environments .

Q. How are structure-activity relationships (SARs) investigated for potential antimicrobial or anticancer properties?

- Methodological Answer : SAR studies involve synthesizing analogs with modified cyclopropyl, furan, or ethanolamine groups. Bioassays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are conducted against model organisms or cell lines. Mechanistic insights are gained via transcriptomics or proteomics to identify target pathways .

Q. What analytical methods detect and quantify impurities or degradation products in synthesized batches?

- Methodological Answer : LC-MS/MS or GC-MS identifies trace impurities (e.g., residual solvents, byproducts). For polar degradation products, ion chromatography or HILIC-HPLC is effective. Limit tests for specific impurities (e.g., 2-chloroethanol) follow pharmacopeial protocols using derivatization or headspace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.